(2E)-2-[4-(methylsulfanyl)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazine core. This structure is characterized by the presence of sulfur and nitrogen atoms within a fused ring system, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazine core and the introduction of the substituents. Common synthetic routes may include:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through cyclization reactions involving thioamides and hydrazines under acidic or basic conditions.
Introduction of Substituents: The methylsulfanyl and propoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups within the thiazolo[3,2-b][1,2,4]triazine core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated precursors and strong bases or acids are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. The presence of sulfur and nitrogen atoms within the thiazolo[3,2-b][1,2,4]triazine core suggests potential interactions with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazines: Compounds with similar core structures but different substituents.
Sulfur-Containing Heterocycles: Molecules with sulfur atoms within a ring system.
Nitrogen-Containing Heterocycles: Compounds with nitrogen atoms within a ring system.
Uniqueness
The unique combination of substituents and the thiazolo[3,2-b][1,2,4]triazine core sets this compound apart from others, potentially offering distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(2E)-2-[(4-methylsulfanylphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-12-29-17-8-4-15(5-9-17)13-19-21(27)24-23-26(25-19)22(28)20(31-23)14-16-6-10-18(30-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3/b20-14+ |
InChI Key |
FEFUVOCQQPZKNB-XSFVSMFZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)SC)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=NC2=O |
Origin of Product |
United States |
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